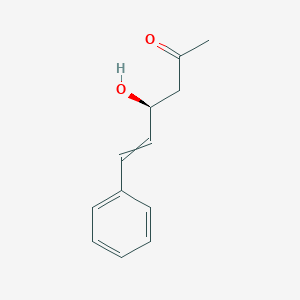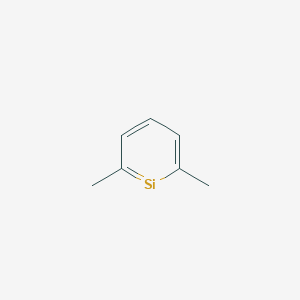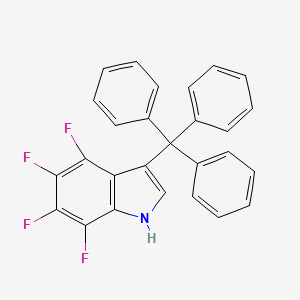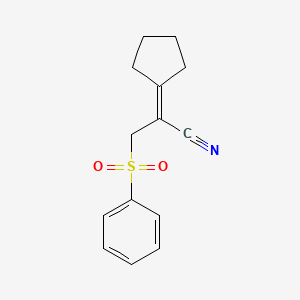![molecular formula C33H30O B12591856 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one CAS No. 651043-15-1](/img/structure/B12591856.png)
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the bicyclo[2.2.1]heptane family, characterized by a bridged bicyclic structure that imparts significant stability and rigidity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the phenyl rings or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives or other substituted products
科学研究应用
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a fragrance component.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Used in the synthesis of pharmaceuticals and agrochemicals.
2,3,5,6-Tetramethylidenebicyclo[2.2.1]heptan-7-one:
Uniqueness
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one stands out due to its tetraphenyl substitution, which imparts unique electronic and steric properties. This makes it a valuable compound for studying complex organic reactions and developing new materials with specific properties.
属性
CAS 编号 |
651043-15-1 |
|---|---|
分子式 |
C33H30O |
分子量 |
442.6 g/mol |
IUPAC 名称 |
1,4-dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C33H30O/c1-32-27(23-15-7-3-8-16-23)29(25-19-11-5-12-20-25)33(2,31(32)34)30(26-21-13-6-14-22-26)28(32)24-17-9-4-10-18-24/h3-22,27-30H,1-2H3 |
InChI 键 |
MVRHWUIRWXCFQN-UHFFFAOYSA-N |
规范 SMILES |
CC12C(C(C(C1=O)(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)




![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)



![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
